1,2-Bis-(11-hydroxyundecyloxy)benzene
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Overview
Description
1,2-Bis-(11-hydroxyundecyloxy)benzene: is an organic compound with the molecular formula C28H50O4 and a molecular weight of 450.69 g/mol . This compound is characterized by the presence of two long hydroxyundecyloxy chains attached to a benzene ring. It is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis-(11-hydroxyundecyloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,2-dihydroxybenzene with 11-bromoundecanol. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis-(11-hydroxyundecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
1,2-Bis-(11-hydroxyundecyloxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid-protein interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants
Mechanism of Action
The mechanism of action of 1,2-Bis-(11-hydroxyundecyloxy)benzene is primarily related to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. This makes it an effective agent in disrupting lipid bilayers and facilitating the transport of molecules across cell membranes. The compound’s hydroxyl groups can form hydrogen bonds with various molecular targets, influencing their activity and function .
Comparison with Similar Compounds
- 1,2-Bis-(10-hydroxydecyloxy)benzene
- 1,2-Bis-(12-hydroxydodecyloxy)benzene
- 1,2-Bis-(9-hydroxynonyloxy)benzene
Comparison: 1,2-Bis-(11-hydroxyundecyloxy)benzene is unique due to its specific chain length, which influences its physical and chemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, melting points, and reactivity. These differences can impact its suitability for various applications, making it a valuable compound in specific research and industrial contexts .
Properties
IUPAC Name |
11-[2-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c29-23-17-11-7-3-1-5-9-13-19-25-31-27-21-15-16-22-28(27)32-26-20-14-10-6-2-4-8-12-18-24-30/h15-16,21-22,29-30H,1-14,17-20,23-26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWYVHHVZMGEQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649839 |
Source
|
Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123934-38-3 |
Source
|
Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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